Home > Products > Screening Compounds P22010 > N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide -

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Catalog Number: EVT-6109740
CAS Number:
Molecular Formula: C19H22F3N5O3
Molecular Weight: 425.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It demonstrated promising results in preclinical studies for treating rheumatoid arthritis (RA) and exhibited a favorable safety profile in Phase 1 clinical trials with healthy volunteers.

Relevance: This compound is structurally related to N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide through the shared presence of a 1,3,4-oxadiazole ring. Both compounds feature a substituted phenyl ring directly attached to this oxadiazole moiety.

1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound was synthesized and characterized alongside its intermediates. The synthesized series underwent antimicrobial activity screening using the agar disc diffusion method.

Relevance: Like N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, this compound contains a 1,3,4-oxadiazole ring within its structure.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: A series of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides were synthesized and evaluated for therapeutic potential against Alzheimer's disease and diabetes. This series exhibited notable enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, with some compounds showing low toxicity in brine shrimp lethality bioassays.

Relevance: These compounds share the 1,3,4-oxadiazole ring structure with N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. Additionally, both sets of compounds feature variations in the substituents attached to the oxadiazole ring, allowing for structure-activity relationship studies.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized and screened for antibacterial and hemolytic activity, as well as enzyme inhibition potential. These compounds demonstrated varying degrees of activity against different bacterial strains, some showing comparable potency to standard antibiotics. They also exhibited inhibition against α-glucosidase, butyrylcholinesterase, and lipoxygenase.

Relevance: These compounds, like N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, feature a 1,3,4-oxadiazole ring. The presence of diverse N-substitutions on the acetamide moiety in this series allows for exploration of structure-activity relationships.

(E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides

Compound Description: A series of (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides were designed, synthesized, and evaluated for in vitro antibacterial potency against various Gram-positive, Gram-negative, and fungal strains. Some compounds exhibited improved activity compared to standard drugs like rifamycin, ciprofloxacin, and fluconazole.

Relevance: This series shares the 1,3,4-oxadiazole ring structure with N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. The (E)-substituted phenyl acryloylphenyl moiety in these compounds represents a distinct structural feature compared to the target compound, highlighting the diversity of modifications possible within the 1,3,4-oxadiazole framework.

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide

Compound Description: A series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1- yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. [, ]

Relevance: These compounds are structurally related to N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide due to the presence of the 1,3,4-oxadiazole ring system in both structures. [, ] The varying aryl substituents on the azetidinone ring in these compounds allow for exploration of structure-activity relationships related to their antimicrobial properties. [, ]

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide (5a-5e) and substituted N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide (5f-5i)

Compound Description: These compounds were designed, synthesized, and investigated as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for small lung cancer treatment. They were evaluated in vitro on the NCI-H2066 cell line using the telomeric repeat amplification protocol (TRAP) assay. While all compounds showed considerable cell growth inhibition, compounds 5a and 5f exhibited equipotent activity compared to the standard drug Bevacizumab.

Relevance: These compounds share the 1,3,4-oxadiazole ring with N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, demonstrating the continued exploration of this heterocyclic scaffold for various therapeutic applications.

N-phenyl-2-({5-[(2-(phenoxymethyl)benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including 1H and 13C NMR. NMR analysis revealed the presence of two isomers (trans and cis) with a dominant trans isomer ratio of 64.5%.

Relevance: Like N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, this compound incorporates a 1,3,4-oxadiazole ring. The comprehensive NMR analysis provides valuable information on its structural characteristics.

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives

Compound Description: These derivatives were designed, synthesized, and evaluated for their in vitro antimicrobial and antiproliferative activities. [, ] They exhibited higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria. [, ] Compound 7c, bearing a 1,3,4-oxadiazole ring and a 6-methoxybenzothiazole moiety, showed the highest inhibitory activity against A549 lung and MCF7 breast cancer cell lines. [, ]

Relevance: These compounds share the 1,3,4-oxadiazole ring with N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, demonstrating the diverse biological activities associated with this heterocyclic core. [, ]

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl) pyridin-2-yl) amino)-N-(5-(substituted) -(6-methyl-2-oxo -1,2,3,4- tetrahydro pyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: This compound, along with other 1,2,3,4-tetrahydropyrimidine derivatives, was synthesized using microwave irradiation. The compounds were then screened for in vitro antibacterial, antifungal, and antimycobacterial activity.

Relevance: This compound, like N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, features a 1,3,4-oxadiazole ring. This example highlights the use of microwave irradiation for rapid synthesis and the exploration of oxadiazole derivatives for diverse biological activities.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective OX1 antagonist. It was used in a study comparing the binding properties of dual antagonist almorexant to human orexin 1 and orexin 2 receptors with those of SB-674042 and selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA). This research revealed crucial residues shared between almorexant and SB-674042 binding sites in OX1.

Relevance: SB-674042, similar to N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, features a 1,3,4-oxadiazole ring within its structure.

Properties

Product Name

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

IUPAC Name

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

Molecular Formula

C19H22F3N5O3

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C19H22F3N5O3/c1-12-24-25-16(30-12)11-26(2)17(28)9-15-18(29)23-6-7-27(15)10-13-4-3-5-14(8-13)19(20,21)22/h3-5,8,15H,6-7,9-11H2,1-2H3,(H,23,29)

InChI Key

AOZIIENVZOXJSS-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)CN(C)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=NN=C(O1)CN(C)C(=O)CC2C(=O)NCCN2CC3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.